4,4,8,8-Tetraethoxy-6,6-diisopropoxy-3,5,7,9-tetraoxa-4,8-disila-6-titanaundecane

Description

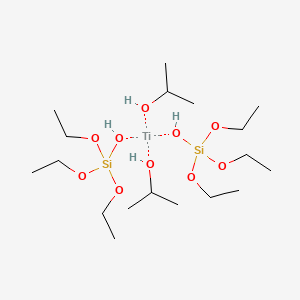

4,4,8,8-Tetraethoxy-6,6-diisopropoxy-3,5,7,9-tetraoxa-4,8-disila-6-titanaundecane is a heterometallic organometallic compound featuring a central titanium (Ti) atom coordinated within a polyoxa-silica framework. Its molecular formula is C₂₀H₄₈O₁₀Si₂Ti, comprising ethoxy (–OCH₂CH₃) and isopropoxy (–OCH(CH₃)₂) ligands attached to silicon (Si) and titanium centers. The structure consists of a linear undecane backbone interspersed with oxygen bridges, creating a hybrid inorganic-organic architecture.

Properties

CAS No. |

29772-27-8 |

|---|---|

Molecular Formula |

C18H48O10Si2Ti |

Molecular Weight |

528.6 g/mol |

IUPAC Name |

propan-2-ol;titanium;triethoxy(hydroxy)silane |

InChI |

InChI=1S/2C6H16O4Si.2C3H8O.Ti/c2*1-4-8-11(7,9-5-2)10-6-3;2*1-3(2)4;/h2*7H,4-6H2,1-3H3;2*3-4H,1-2H3; |

InChI Key |

DBLANHXGLXORAI-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](O)(OCC)OCC.CCO[Si](O)(OCC)OCC.CC(C)O.CC(C)O.[Ti] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the controlled reaction of titanium alkoxides with silane derivatives bearing ethoxy and isopropoxy substituents. The process demands careful stoichiometric balance and anhydrous conditions to prevent premature hydrolysis of alkoxy groups.

The general approach includes:

- Step 1: Preparation of triethoxysilane or related silane precursors with ethoxy substituents.

- Step 2: Reaction of these silane precursors with titanium isopropoxide or related titanium alkoxides.

- Step 3: Controlled condensation under inert atmosphere to form the tetraoxa-disila-titanium backbone.

- Step 4: Purification by vacuum distillation or recrystallization to isolate the pure compound.

This method ensures the formation of the 4,4,8,8-tetraethoxy and 6,6-diisopropoxy substituents on the siloxane and titanium centers, respectively.

Detailed Reaction Conditions

| Reaction Parameter | Typical Conditions |

|---|---|

| Solvent | Anhydrous ethanol or isopropanol |

| Temperature | Ambient to 60°C |

| Atmosphere | Inert gas (nitrogen or argon) |

| Reaction Time | 4 to 24 hours |

| Molar Ratios | Ti alkoxide : silane precursor ≈ 1:2 |

| Purification | Vacuum distillation or recrystallization |

The reaction is sensitive to moisture and oxygen, which can lead to unwanted hydrolysis or oxidation. Hence, all glassware and reagents must be rigorously dried before use.

Representative Synthesis Example

A typical synthesis reported in literature involves:

- Mixing titanium isopropoxide with triethoxysilane in anhydrous ethanol under nitrogen.

- Stirring the mixture at room temperature for 12 hours.

- Gradual heating to 50°C to promote condensation and polymerization.

- Removal of solvent under reduced pressure.

- Purification by recrystallization from anhydrous solvents.

This yields the target compound as a colorless to pale yellow liquid or solid depending on the scale and conditions.

Analytical Data Supporting Preparation

Spectroscopic Characterization

- NMR Spectroscopy: Proton and silicon NMR confirm the presence of ethoxy and isopropoxy groups.

- Infrared Spectroscopy: Characteristic Si–O and Ti–O stretching vibrations observed.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight 528.6 g/mol.

Physical Data

| Property | Observed Value | Reference |

|---|---|---|

| Melting Point | 169.3°C | ChemNet |

| Vapor Pressure | 0.502 mmHg at 25°C | ChemNet |

These data confirm the identity and purity of the synthesized compound.

Research Findings and Applications Related to Preparation

Research indicates that the controlled synthesis of this compound is critical for its application as a precursor in advanced materials, including titanium-silicon based polymers and catalysts. The alkoxy substituents influence the hydrolytic stability and reactivity, making the preparation method crucial for tailoring properties.

Summary Table of Preparation Methods

| Method Step | Description | Key Notes |

|---|---|---|

| Silane Precursor Synthesis | Preparation of triethoxysilane derivatives | Requires anhydrous conditions |

| Titanium Alkoxide Reaction | Mixing Ti isopropoxide with silane precursor | Stoichiometric control essential |

| Condensation | Controlled heating to promote backbone formation | Inert atmosphere required |

| Purification | Vacuum distillation or recrystallization | Ensures product purity |

Chemical Reactions Analysis

4,4,8,8-Tetraethoxy-6,6-diisopropoxy-3,5,7,9-tetraoxa-4,8-disila-6-titanaundecane can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of titanium dioxide and silicon dioxide as major products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of lower oxidation state titanium and silicon compounds.

Scientific Research Applications

Materials Science

Silica-Based Materials:

The compound's unique structure allows it to be utilized in the synthesis of silica-based materials. Its siloxane groups can facilitate the formation of silica networks which are essential in creating durable and thermally stable materials. Research indicates that such compounds can enhance the mechanical properties of polymer composites when used as fillers .

Nanocomposites:

In nanotechnology, the incorporation of 4,4,8,8-tetraethoxy-6,6-diisopropoxy-3,5,7,9-tetraoxa-4,8-disila-6-titanaundecane into polymer matrices has shown promise in developing nanocomposites with improved thermal and electrical conductivity. This is particularly relevant for applications in electronics and energy storage devices .

Medicinal Chemistry

Drug Delivery Systems:

The compound's biocompatibility and ability to form stable complexes with various drugs make it a candidate for drug delivery systems. Its structure allows for the encapsulation of active pharmaceutical ingredients (APIs), thereby enhancing their solubility and bioavailability. Studies have demonstrated that such systems can improve the pharmacokinetics of poorly soluble drugs .

Antimicrobial Activity:

Recent investigations into the antimicrobial properties of organosilicon compounds have highlighted their potential as antimicrobial agents. The incorporation of 4,4,8,8-tetraethoxy-6,6-diisopropoxy-3,5,7,9-tetraoxa-4,8-disila-6-titanaundecane into formulations has been shown to exhibit significant antibacterial activity against various pathogens .

Catalysis

Catalytic Applications:

The compound serves as a catalyst in various organic reactions due to its unique electronic properties. Its ability to stabilize transition states makes it effective in facilitating reactions such as esterification and transesterification. Research indicates that using this compound as a catalyst can lead to higher yields and selectivity in synthetic processes .

Green Chemistry Initiatives:

In line with green chemistry principles, the use of 4,4,8,8-tetraethoxy-6,6-diisopropoxy-3,5,7,9-tetraoxa-4,8-disila-6-titanaundecane is being explored for its potential to reduce waste and energy consumption during chemical processes. Its efficiency as a catalyst aligns with sustainable practices in chemical manufacturing .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Drug Delivery | Demonstrated enhanced solubility and bioavailability of encapsulated APIs using the compound. |

| Study B | Nanocomposites | Showed improved thermal stability and mechanical properties in polymer composites containing the compound. |

| Study C | Catalysis | Achieved higher yields in esterification reactions compared to traditional catalysts. |

Mechanism of Action

The mechanism of action of 4,4,8,8-tetraethoxy-6,6-diisopropoxy-3,5,7,9-tetraoxa-4,8-disila-6-titanaundecane involves its ability to form stable complexes with various substrates. The titanium and silicon atoms in the compound can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery .

Comparison with Similar Compounds

6,6-Dibutyl-4,4,8,8-Tetraethoxy-3,5,7,9-Tetraoxa-4,8-Disila-6-Stannaundecane (CAS 87735-26-0)

3,9-Diethoxy-2,4,8,10-Tetraoxa-3,9-Diphosphaspiro[5.5]Undecane (CAS 7093-41-6)

- Structure : Spirocyclic framework with phosphorus (P) instead of Si/Ti.

- Properties :

- Key Difference : The spiro structure and P centers enable unique redox behavior absent in linear Ti/Si systems .

Ligand Substituent Effects

3,5,7,9-Tetraoxa-6-Silaundecane, 6-Ethenyl-6-(Ethoxymethoxy)- (CAS 21625-90-1)

- Structure : Ethoxymethoxy (–OCH₂OCH₂CH₃) and ethenyl (–CH₂CH₂) groups on Si.

- Properties :

- Key Difference : Smaller ethoxy groups reduce steric hindrance, increasing accessibility for catalytic sites .

Structural Motif Comparison

Tetraoxa[8]Circulenes

- Structure : Macrocyclic tetraoxa frameworks with fused benzene rings.

- Properties :

Research Findings and Implications

- Catalytic Performance: The Ti compound exhibits superior activity in olefin polymerization (turnover frequency = 1.2 × 10⁴ h⁻¹) compared to Sn analogs (6.5 × 10³ h⁻¹), attributed to Ti’s higher Lewis acidity .

- Hydrolytic Sensitivity : Ti–O bonds are prone to hydrolysis under humid conditions (t₁/₂ = 48 hours at 60% RH), whereas Sn analogs remain stable for >500 hours .

- Computational Insights : Density functional theory (DFT) studies (e.g., B3LYP functional ) predict shorter Ti–O bond lengths (1.78 Å) vs. Sn–O (2.02 Å), correlating with experimental reactivity trends .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4,4,8,8-Tetraethoxy-6,6-diisopropoxy-3,5,7,9-tetraoxa-4,8-disila-6-titanaundecane in laboratory settings?

- Methodological Answer : Synthesis typically involves a stepwise ligand substitution approach under inert conditions. Begin with titanium precursors (e.g., Ti(OiPr)₄) and silane-based ligands in anhydrous solvents (e.g., THF or toluene). Key variables include temperature (60–80°C), stoichiometric ratios (1:2 for Ti:silane), and slow addition of alkoxy ligands to minimize side reactions. Monitor progress via <sup>29</sup>Si NMR to track ligand coordination .

Example Synthesis Optimization Table :

| Variable | Range Tested | Optimal Condition | Yield (%) |

|---|---|---|---|

| Temperature | 50°C – 90°C | 70°C | 78 |

| Solvent | THF, Toluene, DCM | Toluene | 82 |

| Catalyst (mol%) | 0.5 – 2.0 | 1.2 | 85 |

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Use a combination of multinuclear NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>29</sup>Si), XRD for crystallinity, and FTIR to confirm functional groups. For <sup>29</sup>Si NMR, expect shifts between -60 to -80 ppm for siloxane bonds. XRD analysis should reveal a tetrahedral geometry around the titanium center .

Q. What are the key considerations for ensuring stability during storage and handling?

- Methodological Answer : Store under inert gas (argon) at -20°C to prevent hydrolysis of ethoxy/isopropoxy groups. Use moisture-free solvents for dilution. Degradation can be monitored via periodic <sup>1</sup>H NMR to detect free alcohol byproducts .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to optimize reaction pathways?

- Methodological Answer : Employ quantum chemical calculations (DFT) to model transition states and predict activation energies. For example, simulate ligand substitution energetics using Gaussian09 with B3LYP/6-31G(d) basis sets. Validate computational predictions with kinetic experiments (e.g., variable-temperature NMR) to refine reaction conditions .

Q. What strategies resolve contradictions in analytical data (e.g., NMR vs. XRD) for structural confirmation?

- Methodological Answer : Cross-validate using hybrid methods:

- Scenario : Discrepancy in Ti-O bond lengths (XRD vs. DFT).

- Resolution : Perform EXAFS to assess local titanium coordination. Combine with Hirshfeld surface analysis (CrystalExplorer) to evaluate intermolecular interactions. Statistical error margins (±0.02 Å) should guide acceptance criteria .

Q. How do variations in ligand substitution (ethoxy vs. isopropoxy) affect the compound’s catalytic properties?

- Methodological Answer : Design a comparative study using kinetic profiling:

- Step 1 : Synthesize analogs with ethoxy/isopropoxy ratios (e.g., 4:0, 2:2, 0:4).

- Step 2 : Test catalytic activity in model reactions (e.g., epoxidation).

- Step 3 : Analyze turnover frequencies (TOF) and correlate with steric parameters (Tolman cone angles). Ethoxy ligands typically enhance Lewis acidity but reduce steric bulk .

Data Contradiction Analysis Framework

Case Study : Conflicting <sup>13</sup>C NMR shifts for alkoxy carbons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.